(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Description
(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a benzofuran-derived compound characterized by a Z-configuration double bond in the benzylidene moiety. The core structure consists of a benzofuran ring fused with a cyclohexanecarboxylate ester group and a 4-ethoxy-substituted benzylidene substituent. The stereochemistry and crystal structure of such compounds are often resolved using tools like the SHELX software suite, which is widely employed in small-molecule crystallography .
Properties
Molecular Formula |
C24H24O5 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C24H24O5/c1-2-27-18-10-8-16(9-11-18)14-22-23(25)20-13-12-19(15-21(20)29-22)28-24(26)17-6-4-3-5-7-17/h8-15,17H,2-7H2,1H3/b22-14- |
InChI Key |
FYJTWEXDXOOWIT-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound has been studied for its potential biological activities, including anti-tumor, antibacterial, and anti-oxidative properties . These activities make it a promising candidate for drug development and other biomedical applications.
Medicine
In medicine, benzofuran derivatives, including this compound, have shown potential as therapeutic agents for various diseases. Their ability to interact with specific molecular targets makes them valuable in the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of other heterocycles and as a general synthetic intermediate . Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two analogs from recent literature, focusing on substituent effects, physicochemical properties, and molecular features.
Structural Analogs and Substituent Effects
Compound A: (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate (C₂₅H₂₆O₇) Substituent: 3,4,5-Trimethoxybenzylidene. Key Features: Three methoxy groups at the 3, 4, and 5 positions of the benzylidene ring.
Compound B : (2Z)-2-(3,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate (C₂₄H₂₄O₇)
- Substituent : 3,4-Dimethoxybenzylidene.
- Key Features : Two methoxy groups at the 3 and 4 positions, offering intermediate polarity compared to Compound A.
Target Compound: (2Z)-2-(4-Ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate Substituent: 4-Ethoxybenzylidene. Key Features: A single ethoxy group at the para position. Ethoxy is a weaker electron donor than methoxy due to reduced resonance effects and increased steric bulk from the ethyl chain.
Physicochemical Properties
- The target compound’s ethoxy group reduces polarity, favoring lipid solubility and membrane permeability.
- Steric Effects : The ethyl chain in the target compound introduces steric hindrance, which may influence conformational flexibility or binding interactions in biological systems.
- Electronic Effects : Methoxy groups in Compounds A and B enhance electron density in the benzylidene ring via resonance, whereas the ethoxy group in the target compound provides weaker electron donation, altering reactivity and charge distribution.
Research Implications
- Biological Activity : While specific data on the target compound’s activity is unavailable, the trimethoxy variant (Compound A) may exhibit stronger interactions with polar biological targets (e.g., enzymes), whereas the ethoxy analog’s lipophilicity could improve pharmacokinetic properties like absorption.
- Crystallography : Structural determination of such compounds often relies on software like SHELX, which refines crystallographic data to confirm Z/E configurations and bond geometries .
Biological Activity
(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique structural framework that includes a benzofuran core, an ethoxybenzylidene substituent, and a cyclohexanecarboxylate moiety. Its synthesis and biological evaluation have garnered attention in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of 392.4 g/mol. The compound's structure allows for various interactions with biological systems, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | [(2Z)-2-(4-ethoxybenzylidene)-3-oxo-1-benzofuran-6-yl] cyclohexanecarboxylate |
| SMILES | CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CCCCC4 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Ethoxybenzylidene Group : This step often involves condensation reactions under basic conditions.
- Formation of the Cyclohexanecarboxylate Group : Esterification with cyclohexanecarboxylic acid is commonly employed.
These synthetic routes allow for modifications that can enhance the biological activity of the compound.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in medicinal applications:
1. Antimicrobial Properties : Preliminary studies suggest that benzofuran derivatives can inhibit bacterial growth, including Gram-positive and Gram-negative strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific pathways targeted include those involved in the regulation of apoptosis and cellular signaling.
3. Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as thiol-disulfide oxidoreductases critical for bacterial virulence factors. This suggests potential applications as anti-infective agents.
Case Studies
A fragment-based drug discovery approach has been utilized to evaluate benzofuran derivatives, leading to the identification of compounds with high affinity for target enzymes such as EcDsbA from Escherichia coli. These compounds demonstrated dissociation constants (Kd) in the micromolar range, indicating significant binding affinity which could be leveraged for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
